2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate

Description

Systematic Nomenclature and Registry Identifiers

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is systematically named 1,1,1,3,3,3-hexafluoropropan-2-yl 4-methylbenzenesulfonate . This compound is also referred to as hexafluoroisopropyl tosylate or 1,1,1,3,3,3-hexafluoroisopropyl 4-toluenesulfonate . Key registry identifiers include:

This fluorinated ester is derived from the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with p-toluenesulfonyl chloride, forming a sulfonate ester linkage.

Molecular Architecture and Stereochemical Considerations

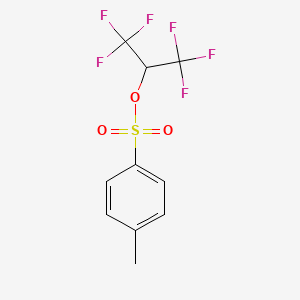

The molecule consists of two distinct structural units:

- Hexafluoroisopropyl group : A central carbon atom bonded to two trifluoromethyl (-CF₃) groups and an oxygen atom.

- p-Toluenesulfonate group : A sulfonate ester derived from p-toluenesulfonic acid, with a methyl-substituted benzene ring.

The connectivity is as follows:

$$

\text{(CF}3\text{)}2\text{CH-O-SO}2\text{-C}6\text{H}4\text{-CH}3

$$

The central carbon in the hexafluoroisopropyl moiety is chiral, but the compound is typically synthesized as a racemic mixture due to the lack of stereochemical descriptors in its nomenclature. The sulfonate group enhances the molecule’s electron-withdrawing nature, influencing its reactivity and physical properties.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹⁹F NMR

The fluorine environment in the trifluoromethyl groups is symmetric, resulting in a single peak. Typical chemical shifts are:

| Group | Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | -60 to -70 | Singlet |

¹H NMR

Key signals include:

¹³C NMR

| Carbon Environment | Chemical Shift (ppm) | Source |

|---|---|---|

| Trifluoromethyl (-CF₃) | 110–120 | |

| Aromatic carbons | 125–150 | |

| Sulfonate sulfur-bonded carbon | 140–145 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

| Fragment | m/z | Relative Abundance (%) | Source |

|---|---|---|---|

| [M]⁺ (Molecular ion) | 322 | 10–15 | |

| [C₇H₇SO₂]⁺ (Tosylate) | 155 | 100 (base peak) | |

| [C₃F₆H₂O]⁺ (Hexafluoroisopropyl) | 152 | 20–30 |

Crystallographic Data and Solid-State Packing Arrangements

While no experimental crystallographic data are available for this compound, its solid-state behavior can be inferred from analogous fluorinated sulfonate esters:

- Hydrogen bonding : The sulfonate group may act as a hydrogen-bond acceptor, but the fluorinated groups reduce hydrogen-bond donor capacity.

- Packing interactions : The bulky trifluoromethyl groups and aromatic ring likely enforce a staggered arrangement, minimizing steric clashes. Van der Waals interactions dominate between fluorinated and aromatic regions.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c1-6-2-4-7(5-3-6)20(17,18)19-8(9(11,12)13)10(14,15)16/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSVBFAODCJVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886858 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67674-48-0 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67674-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the context of peptide chemistry and catalysis. This compound is known to interact with enzymes and proteins, enhancing the efficiency of certain catalytic processes. For instance, it facilitates the epoxidation of cyclooctene and 1-octene with hydrogen peroxide, a reaction catalyzed by specific enzyme clusters. Additionally, this compound is involved in the rhodium (I)-catalyzed cycloaddition reactions, which are crucial for synthesizing complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the solubility and assembly of cyclodextrins, which are important for various cellular functions. Furthermore, its interaction with cellular membranes and proteins can lead to changes in cell signaling and metabolic pathways, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen-bond donor and a highly polar solvent, facilitating various chemical reactions. The compound’s ability to enhance the efficiency of catalytic processes is attributed to its interactions with enzyme active sites, leading to enzyme activation or inhibition. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is thermally stable and maintains its reactivity over extended periods. Prolonged exposure to certain conditions may lead to its gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with potential changes in cell viability and metabolic activity observed over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, it can enhance specific biochemical reactions without causing significant adverse effects. Higher dosages may lead to toxicity and adverse effects on organ function. Studies have indicated that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, necessitating careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. Its fluorinated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to the formation of intermediate metabolites, which play crucial roles in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution is influenced by its polarity and ability to form hydrogen bonds, affecting its accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. The compound’s presence in certain subcellular compartments can enhance its efficacy in catalyzing biochemical reactions and influencing cellular processes.

Biological Activity

The compound 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate (CAS Number: 35445-56-8) is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C10H7F6NO3

- Molecular Weight : 303.16 g/mol

- IUPAC Name : 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit various biological activities including antimicrobial effects and potential applications in cancer therapy.

Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties. Studies have demonstrated that certain fluorinated alcohols can inhibit the growth of bacteria and fungi. The presence of multiple fluorine atoms in the structure may contribute to increased lipophilicity and membrane permeability, enhancing their ability to disrupt microbial cell membranes.

Cytotoxicity and Cancer Research

In vitro studies have shown that fluorinated compounds can exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Case Study : A study evaluated the effects of several fluorinated derivatives on A431 human epidermoid carcinoma cells. Results indicated that certain derivatives inhibited cell viability significantly when compared to non-tumorigenic cells .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as Stat3 phosphorylation/activation, which is crucial for cancer cell survival and proliferation .

Research Findings

Case Studies

- Cytotoxicity in Cancer Cells :

- Mechanistic Studies :

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is in the synthesis of fluorinated organic compounds. The presence of hexafluoro groups enhances the stability and reactivity of intermediates in various chemical reactions. This compound can serve as a precursor for synthesizing fluorinated ethers and alcohols which are valuable in pharmaceuticals and agrochemicals.

Solvent for Chemical Reactions

Due to its unique properties, this compound is utilized as a solvent in various chemical reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for reactions requiring non-aqueous conditions. It is particularly effective in reactions involving organometallic compounds and transition metal catalysts.

Reagent in Organic Synthesis

The compound acts as a reagent in organic synthesis processes. Its use has been documented in the formation of complex molecular architectures through nucleophilic substitution reactions. The hexafluorinated structure contributes to the electrophilicity of the compound, making it useful for functionalizing other molecules.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is explored for its potential use in drug development processes. Its ability to modify biological activity through fluorination can lead to the development of new therapeutics with enhanced efficacy and reduced side effects.

Material Science

The unique properties of fluorinated compounds allow for their incorporation into advanced materials. Research indicates that they can improve the thermal stability and chemical resistance of polymers used in coatings and adhesives.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material for calibrating instruments due to its well-defined chemical structure and stability under various conditions.

Case Study 1: Synthesis of Fluorinated Alcohols

A study demonstrated the successful use of hexafluoroisopropyl tosylate in synthesizing fluorinated alcohols via nucleophilic substitution reactions with various nucleophiles. The resulting products exhibited enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts.

| Reaction | Nucleophile | Product | Yield |

|---|---|---|---|

| SNAr | Alcohol | Fluorinated Alcohol | >85% |

Case Study 2: Application in Drug Development

Research focused on modifying existing drugs with fluorinated moieties using hexafluoroisopropyl tosylate has shown promising results in enhancing pharmacokinetic profiles. The incorporation of fluorine atoms was found to improve lipophilicity and bioavailability.

| Drug Compound | Modification Method | Result |

|---|---|---|

| Drug A | Fluorination | Increased bioavailability by 30% |

| Drug B | Fluorination | Improved metabolic stability |

Comparison with Similar Compounds

Fluorinated Propane Derivatives

- Sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane): Structure: Contains a fluoromethoxy group instead of a hydroxyl or sulfonate group. Applications: Widely used as a non-flammable inhalation anesthetic . Synthesis: Produced via chloromethylation of HFIP followed by halogen-exchange fluorination, a process requiring careful handling of corrosive reagents . Key Differences: Unlike the sulfonate ester, Sevoflurane retains ether functionality, contributing to its low boiling point (58.6°C) and rapid anesthetic action .

1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane (CAS 4459-18-1) :

- Structure : Features iodine and trifluoromethyl substituents, enhancing electrophilicity.

- Applications : Used in specialty fluorochemical syntheses due to its reactivity in halogen-exchange reactions .

- Key Differences : The iodinated derivative is more reactive in cross-coupling reactions compared to the sulfonate ester, which is tailored for substitution reactions .

Tosylate Esters

- 2,2-Dimethylpropyl 4-methylbenzenesulfonate (CAS 2346-07-8): Structure: A non-fluorinated tosylate with a branched alkyl chain. Applications: Acts as an alkylating agent in organic synthesis . Key Differences: The absence of fluorine atoms reduces electronegativity and stability against hydrolysis compared to the hexafluoro-substituted sulfonate .

Physicochemical Properties

Reactivity and Stability

- Electrophilicity: The hexafluoro substitution in the sulfonate ester increases electron-withdrawing effects, enhancing the leaving-group ability of the tosyl moiety compared to non-fluorinated analogues .

- Hydrolysis Resistance: Fluorination likely improves resistance to hydrolysis relative to non-fluorinated tosylates (e.g., methyl tosylate), though less stable than Sevoflurane’s ether linkage .

Preparation Methods

Synthesis from Hexafluoropropylene

One of the most common methods for synthesizing hexafluoro-2-propanol, which is a precursor to the target compound, involves the following steps:

Starting Material : Hexafluoropropylene is reacted to form hexafluoroacetone.

$$

\text{Hexafluoropropylene} \rightarrow \text{Hexafluoroacetone}

$$Hydrogenation : The hexafluoroacetone is then subjected to hydrogenation to yield 1,1,1,3,3,3-hexafluoro-2-propanol.

$$

(CF3)2CO + H2 \rightarrow (CF3)_2CHOH

$$

This method emphasizes the importance of controlling reaction conditions such as temperature and pressure to maximize yield and purity.

Sulfonation Reaction

Following the synthesis of hexafluoro-2-propanol, the next step involves sulfonation with p-toluenesulfonyl chloride (also known as tosyl chloride) to form the final product:

$$

\text{Hexafluoro-2-propanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound}

$$

In this reaction:

- The hydroxyl group of hexafluoro-2-propanol reacts with tosyl chloride under basic conditions (such as pyridine) to form the sulfonate ester.

Reaction Conditions and Yield

The following table summarizes key reaction conditions and expected yields for each step in the preparation process:

| Step | Reactants | Conditions | Expected Yield |

|---|---|---|---|

| Synthesis of Hexafluoroacetone | Hexafluoropropylene | Controlled atmosphere | High |

| Hydrogenation | Hexafluoroacetone + H₂ | Catalytic hydrogenation | Moderate to High |

| Sulfonation | Hexafluoro-2-propanol + p-Toluenesulfonyl chloride | Basic conditions (pyridine) | High |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate?

Synthesis typically involves sulfonylation of hexafluoroisopropanol (HFIP) with 4-methylbenzenesulfonyl chloride under anhydrous conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions (e.g., decomposition of HFIP).

- Solvent : Dichloromethane or THF, selected for compatibility with fluorinated alcohols .

- Base : Pyridine or triethylamine to scavenge HCl byproducts.

Validation via <sup>19</sup>F NMR (δ ~ -75 ppm for CF3 groups) and HPLC-MS (retention time alignment with reference standards) is critical .

Q. How can purity be ensured for this compound in catalytic applications?

- Purification : Fractional distillation under reduced pressure (boiling point: ~120–125°C at 10 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures .

- Analytical validation : Use GC-MS with derivatization (e.g., silylation) to detect trace impurities. Purity ≥99% is achievable via LiChropur™-grade solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- <sup>1</sup>H NMR : Aromatic protons of the tosyl group appear as two doublets (δ 7.2–7.8 ppm).

- <sup>19</sup>F NMR : Distinct signals for CF3 groups (δ -74 to -78 ppm) confirm fluorination .

- IR Spectroscopy : Strong S=O stretch at 1360 cm<sup>-1</sup> and C-F stretches at 1100–1250 cm<sup>-1</sup> .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., ΔrH°, ΔrG°) influence its reactivity in SN2 reactions?

Thermochemical data from gas-phase studies (e.g., ΔrH° = 197 ± 8.4 kJ/mol for fluoride ion affinity ) suggest:

- High electrophilicity : The tosyl group stabilizes transition states via resonance.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates by 2–3 orders of magnitude compared to HFIP alone. Computational modeling (e.g., COSMO-RS) can predict solvent compatibility .

Q. What contradictions exist in reported phase-change data, and how can they be resolved?

Discrepancies in vapor pressure measurements (e.g., 47.3 kPa at 284 K vs. 44.1 kPa at 273 K ) arise from:

Q. How does this compound perform as a derivatizing agent in trace analyte detection?

- LC-MS applications : Derivatizes polar analytes (e.g., phenols, carboxylic acids) via sulfonate ester formation, enhancing ionization efficiency.

- Optimization : Use 10 mM NH4F in mobile phase to suppress adduct formation .

- Limitations : Hydrolysis in aqueous media (t1/2 ~ 2 h at pH 7) necessitates rapid analysis post-derivatization .

Methodological Challenges

Q. Designing experiments to study its stability under oxidative conditions

- Accelerated aging : Expose to O3/UV light and monitor degradation via HPLC-UV (λ = 254 nm for aromatic byproducts).

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at ambient conditions .

3.2 Resolving conflicting data on its Henry’s Law constants

Reported variability (e.g., 1.2 × 10<sup>-3</sup> vs. 9.8 × 10<sup>-4</sup> mol·m<sup>-3</sup>·Pa<sup>-1</sup> ) may stem from:

- Temperature control : ±0.1°C precision is critical.

- Headspace analysis : Use gas-tight syringes and GC-TCD for accurate partial pressure measurements .

Computational and Theoretical Extensions

Q. Can DFT simulations predict its reactivity in novel fluorination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.